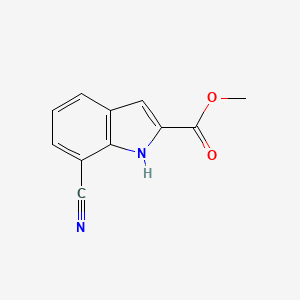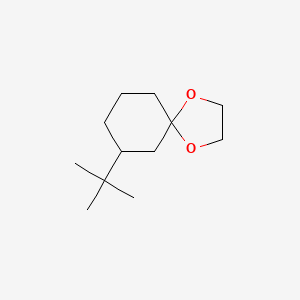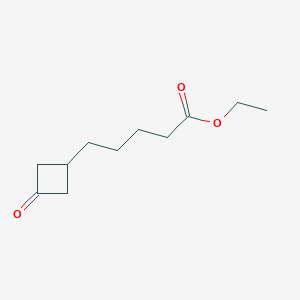
5-Phenethyltetrahydrofuran-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-Phénéthyltétrahydrofurane-2-ol est un composé organique appartenant à la classe des tétrahydrofuranes. Il est caractérisé par un cycle tétrahydrofurane substitué par un groupe phénéthyle et un groupe hydroxyle au deuxième carbone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-Phénéthyltétrahydrofurane-2-ol implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante est la cyclisation acido-catalysée du 1-phénéthyl-1,4-butanediol. Cette réaction est effectuée en présence d'un acide fort, tel que l'acide sulfurique, à des températures élevées pour faciliter la formation du cycle tétrahydrofurane.
Méthodes de production industrielle
La production industrielle du 5-Phénéthyltétrahydrofurane-2-ol peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées pour garantir que le composé répond aux normes industrielles.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-Phénéthyltétrahydrofurane-2-ol subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés d'alcool.
Substitution : Le groupe phénéthyle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome (Br2) et l'acide nitrique (HNO3).
Principaux produits formés
Oxydation : Formation de dérivés de phénéthylcétone ou d'aldéhyde.
Réduction : Formation de divers dérivés d'alcool.
Substitution : Formation de dérivés phénéthyliques bromés ou nitrés.
4. Applications de la recherche scientifique
Le 5-Phénéthyltétrahydrofurane-2-ol a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme brique de construction en synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Investigé pour ses propriétés thérapeutiques potentielles, y compris des effets antimicrobiens et anti-inflammatoires.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de produits pharmaceutiques.
5. Mécanisme d'action
Le mécanisme d'action du 5-Phénéthyltétrahydrofurane-2-ol implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec diverses biomolécules, influençant leur structure et leur fonction. De plus, le groupe phénéthyle peut interagir avec les régions hydrophobes des protéines et des enzymes, modulant potentiellement leur activité.
Applications De Recherche Scientifique
5-Phenethyltetrahydrofuran-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Phenethyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenethyl group can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Composés similaires
Tétrahydrofurane (THF) : Un analogue plus simple sans le groupe phénéthyle.
Alcool phénéthylique : Il n'y a pas de cycle tétrahydrofurane, mais il contient le groupe phénéthyle.
2-Méthyltétrahydrofurane : Un isomère structurel avec un groupe méthyle au lieu du groupe phénéthyle.
Unicité
Le 5-Phénéthyltétrahydrofurane-2-ol est unique en raison de la combinaison du cycle tétrahydrofurane et du groupe phénéthyle, ce qui lui confère des propriétés chimiques et physiques distinctes.
Propriétés
Formule moléculaire |
C12H16O2 |
|---|---|
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
5-(2-phenylethyl)oxolan-2-ol |
InChI |
InChI=1S/C12H16O2/c13-12-9-8-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
Clé InChI |
KMUJWWARKYMPOT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1CCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-5-methylbenzo[d]isothiazol-3-amine](/img/structure/B11902766.png)
![3-Methyl-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11902767.png)
![[4-(Propanoyloxy)phenyl]boronic acid](/img/structure/B11902772.png)






![6-Chloro-2,4,7-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11902822.png)


![2-Methyl[1,2,4]triazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11902846.png)
